Antiviral Efficacy: Organic Germanium Complex (OGCA) Containing Di-n-Butyldiacetoxygermane Core Demonstrates Superior In Vivo Performance Versus Aciclovir and Penciclovir
An organic germanium complex with aciclovir (OGCA), incorporating a di-n-butyldiacetoxygermane-derived germanium core, exhibited superior antiviral efficacy in a guinea pig genital herpes model compared to commercial reference drugs. OGCA (3% gel applied topically 5× daily for 5 days) demonstrated statistically significant reductions in disease severity, duration, and viral shedding compared to aciclovir 5% cream, AIL (acyclovir+interferon alfa-2b+lidocaine) 3% ointment, and penciclovir 1% cream [1]. Notably, delayed administration of OGCA (48 hours post-infection) retained statistically significant efficacy, whereas standard aciclovir formulations show diminished effectiveness when treatment initiation is delayed beyond early infection stages [1].
| Evidence Dimension | Antiviral efficacy in genital herpes model (guinea pig, HSV-2 VN strain) |
|---|---|
| Target Compound Data | OGCA (3% gel): Significant reduction in disease severity, duration, and viral shedding; efficacy retained with 48-hour delayed treatment initiation |
| Comparator Or Baseline | Aciclovir (5% cream), AIL (3% ointment), Penciclovir (1% cream) |
| Quantified Difference | Statistically significant superiority versus all three comparators in reduction of viral shedding duration and infectivity (exact P-values not extracted) |
| Conditions | Male guinea pig genital herpes model; topical application 5× daily for 5 days; viral shedding measured post-treatment |
Why This Matters
Demonstrates that formulations derived from di-n-butyldiacetoxygermane provide quantifiable efficacy advantages over established first-line antiviral therapies, including retained efficacy under delayed treatment conditions where standard agents lose potency.
- [1] Alimbarova LM, Ambrosov IV, Matelo SK, Barinsky IF. Antiviral activity of the organic germanium complex with aciclovir against herpes simplex virus (Herpesviridae: Alphaherpesvirinae: Simplexvirus: Human alphaherpesvirus 1/2) in the in vitro and in vivo systems. Vopr Virusol. 2021;66(5):368-382. View Source
